N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound belongs to a class of phosphorus-containing pentacyclic molecules characterized by a complex fused-ring system. The core structure, 12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaen, features a central phosphorus atom integrated into a bicyclic oxygen-containing framework, with additional fused aromatic rings contributing to its rigidity and stereoelectronic properties . The (1S)-1-phenylethyl substituent at the phosphorus atom introduces chirality, which may influence biological interactions and stereoselective reactivity .
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOPBPAVLQNGC-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by its unique structural features and potential biological activities. This article explores its biological activity based on available literature and research findings.
Structural Characteristics
The compound features a pentacyclic framework that includes both phosphorus and oxygen atoms. Its structure is further characterized by multiple phenyl groups and a dioxa bridge which contribute to its distinct chemical properties and potential applications in medicinal chemistry.
Biological Activity
While specific biological activity data for this compound is limited due to a lack of extensive research directly focused on it, compounds with similar structures often exhibit significant biological properties:
- Enzyme Interactions : The presence of phenyl groups typically enhances interactions with biological targets such as enzymes or receptors. This suggests potential pharmacological activities that warrant further investigation.
- Pharmacological Potential : Similar organophosphorus compounds have been studied for their roles in drug development and as catalysts in asymmetric synthesis crucial for pharmaceutical applications .
Case Studies and Related Compounds
Research on structurally similar compounds indicates various biological activities:
- Catalytic Properties : Compounds in the same class have shown potential as catalysts for asymmetric reactions which are essential in synthesizing pharmaceuticals.
- DNA Synthesis : Some related compounds act as coupling agents during DNA synthesis by forming new phosphodiester linkages, which is critical for extending DNA chains in a controlled manner.
- Biological Target Interactions : Preliminary studies suggest that the unique structural features of these compounds may lead to significant interactions with biological macromolecules such as proteins and nucleic acids.
Potential Applications
The unique structure of this compound suggests several potential applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for designing drugs targeting specific enzymes or receptors |
| Catalysis | Use as a catalyst in asymmetric synthesis for pharmaceutical production |
| Genetic Engineering | Role in DNA synthesis and manipulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Substituent Effects : Polar groups (e.g., sulfonamide, methoxymethyl) improve aqueous solubility, while aromatic (phenylethyl) or aliphatic (butyl) groups enhance lipophilicity .
- Chirality: The (1S)-phenylethyl group in the target compound may confer stereoselectivity in biological systems, a feature absent in dimethylamino or pyrrolidine analogs .
- Bioactivity Potential: Sulfonamide and pyrrolidine derivatives show promise in enzyme inhibition and catalysis, respectively, though the target compound’s bioactivity remains underexplored .
Research Findings and Methodological Insights
- Structural Characterization : X-ray crystallography (via SHELX software) and NMR/LC-MS profiling have been critical in resolving the complex geometries of these compounds . For instance, the bicyclic oxygen-phosphorus framework in the target compound was confirmed through single-crystal diffraction studies .
- Lumping Strategies : Compounds with shared core structures but divergent substituents are often grouped in computational models; however, their distinct properties necessitate individualized evaluation .
- Hit Dexter 2.0 Analysis : Preliminary virtual screening suggests that analogs like the sulfonamide derivative exhibit low promiscuity risk, making them viable candidates for drug development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
